molecular formula C16H13N3O B2386011 N-(4-(1H-pyrazol-3-yl)phenyl)benzamide CAS No. 263257-72-3

N-(4-(1H-pyrazol-3-yl)phenyl)benzamide

Cat. No.: B2386011
CAS No.: 263257-72-3
M. Wt: 263.3
InChI Key: FHLXQYMYAPZTBV-UHFFFAOYSA-N
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Description

“N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazoline derivatives has been achieved by treating acryloyl derivatives with hydrazine hydrate in dioxane . Another method involves the reaction of 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides with methylhydrazine or phenylhydrazine .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, the structure of a benzimidazole-based thiourea was confirmed by FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . Another compound, a pyrazolo[3,4-d]pyrimidine derivative, was characterized by IR and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, pyrazoline derivatives were synthesized from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the IR spectrum of a benzimidazole-based compound showed absorption bands at 1723 cm−1 (strong, sharp, –CO of coumarin ring), 3405–3430 (broad, medium, –NH group) .

Scientific Research Applications

Synthesis and Characterization

  • N-(4-(1H-pyrazol-3-yl)phenyl)benzamide and its derivatives have been synthesized and characterized, showing potential for various applications in medicinal chemistry. Studies have focused on the synthesis and structural analysis of these compounds, highlighting their relevance in drug chemistry and potential biological applications (Saeed et al., 2015).

Antimicrobial and Antitubercular Properties

  • Some derivatives of this compound have demonstrated significant antimicrobial and antitubercular activities. These compounds have been tested against various bacterial strains, including Mycobacterium tuberculosis, and have shown promising results, making them potential candidates for drug development (Nayak et al., 2016).

Biological Activity and Potential in Cancer Treatment

  • The derivatives of this compound have been explored for their biological activities, particularly in the context of cancer treatment. These compounds have been found to exhibit antiproliferative activities against various cancer cell lines, suggesting their potential as therapeutic agents in oncology (Raffa et al., 2019).

Modulation of Receptor Activity

  • This compound derivatives have been studied for their effects on receptor modulation. For example, studies on compounds like CDPPB have revealed their role as positive allosteric modulators of certain receptors, indicating potential applications in the development of new therapeutic agents (de Paulis et al., 2006).

Self-Assembly and Luminescent Properties

  • Research has been conducted on the self-assembly of this compound derivatives, leading to the development of supramolecular liquid crystals with luminescent properties. This indicates potential applications in materials science, particularly for the development of luminescent materials (Moyano et al., 2013).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For example, certain compounds have been classified as Eye Irrit. 2 - Skin Sens. 1, indicating that they can cause eye irritation and skin sensitization .

Future Directions

While specific future directions for “N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” are not available, research on similar compounds continues to be an active area of study. For instance, the synthesis of novel N1-{4-[1-substituted-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]phenyl-5-chloro-2-methoxy-benzamide derivatives and testing their anti-inflammatory activities has been reported .

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(13-4-2-1-3-5-13)18-14-8-6-12(7-9-14)15-10-11-17-19-15/h1-11H,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLXQYMYAPZTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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